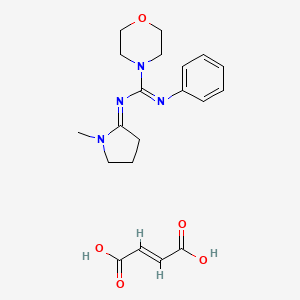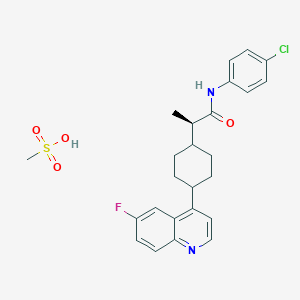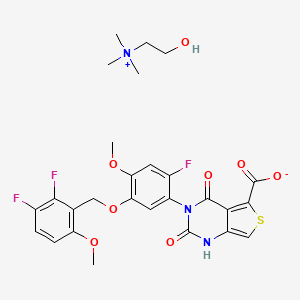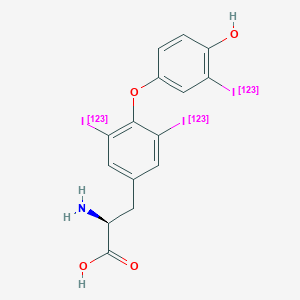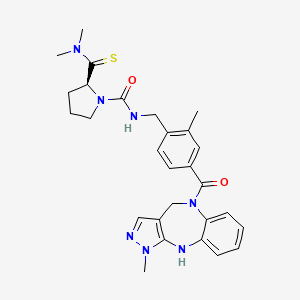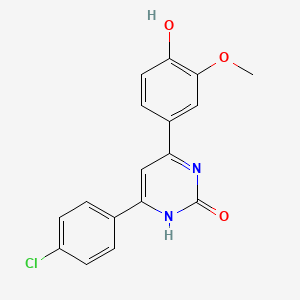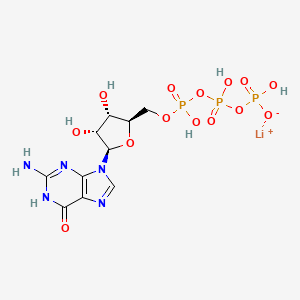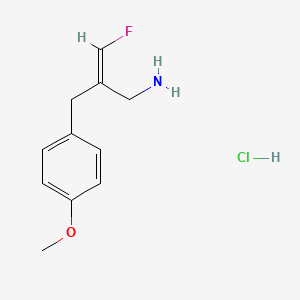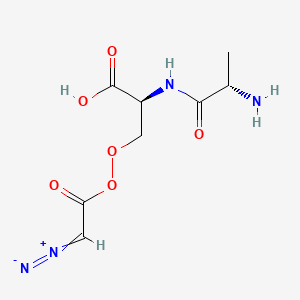
LSZ-102
Übersicht
Beschreibung
LSZ-102 is a potent, orally bioavailable selective estrogen receptor degrader. It is primarily investigated for its potential in treating estrogen receptor-positive breast cancer. The compound functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen signaling pathways that are crucial for the growth and proliferation of certain breast cancer cells .
Wissenschaftliche Forschungsanwendungen
LSZ-102 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the structure-activity relationship of selective estrogen receptor degraders.
Biology: Investigated for its effects on estrogen receptor signaling pathways and its potential to modulate gene expression.
Medicine: Primarily researched for its therapeutic potential in treating estrogen receptor-positive breast cancer. It has shown promise in preclinical and clinical studies for reducing tumor growth and improving patient outcomes.
Industry: Potential applications in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Wirkmechanismus
LSZ-102 exerts its effects by binding to estrogen receptors and promoting their degradation. This process involves:
Binding to Estrogen Receptors: this compound binds to the ligand-binding domain of estrogen receptors, preventing estrogen from activating the receptor.
Promotion of Degradation: The binding of this compound leads to the recruitment of cellular machinery that targets the receptor for degradation via the proteasome pathway.
Inhibition of Estrogen Signaling: By degrading estrogen receptors, this compound effectively inhibits estrogen signaling pathways, which are crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells
Biochemische Analyse
Biochemical Properties
LSZ-102 plays a crucial role in biochemical reactions by interacting with estrogen receptors (ERs). It binds to the ERs and induces their degradation, preventing ER activation and ER-mediated signaling . This interaction inhibits the growth and survival of ER-expressing cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as ribociclib and alpelisib, enhancing its therapeutic efficacy in combination treatments .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In estrogen receptor-positive breast cancer cells, this compound binds to the ERs and induces their degradation, leading to the inhibition of ER-mediated signaling pathways . This results in the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound has been shown to influence gene expression and cellular metabolism, contributing to its antineoplastic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors and inducing their degradation . This prevents the activation of ERs and the subsequent ER-mediated signaling pathways, inhibiting the growth and survival of ER-expressing cancer cells . This compound also interacts with other biomolecules, such as ribociclib and alpelisib, to enhance its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in degrading estrogen receptors and inhibiting cancer cell growth . Long-term studies have demonstrated that this compound maintains its efficacy in inhibiting ER-mediated signaling pathways and suppressing tumor growth . Additionally, the compound has shown a manageable safety profile with minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that this compound exhibits dose-dependent antineoplastic activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors . The compound undergoes metabolism in the liver and intestines, where it is subjected to sulphation and glucuronidation . These metabolic processes contribute to the compound’s pharmacokinetic properties and its overall efficacy in inhibiting estrogen receptor-mediated signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound exhibits directional target tissue distribution, including accumulation in the brain and other target tissues . This targeted distribution enhances the compound’s therapeutic efficacy and minimizes off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with estrogen receptors and induces their degradation . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to its site of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LSZ-102 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzothiophene core, which is a critical component of this compound.
Functional Group Modifications: Introduction of various functional groups to improve the compound’s binding affinity and selectivity towards estrogen receptors.
Final Assembly: The final step involves coupling the modified core structure with other chemical entities to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound
Analyse Chemischer Reaktionen
Types of Reactions
LSZ-102 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
LSZ-102 is compared with other selective estrogen receptor degraders such as:
Fulvestrant: An injectable selective estrogen receptor degrader with a similar mechanism of action but limited by its intramuscular administration.
Elacestrant: Another oral selective estrogen receptor degrader with clinical efficacy in treating estrogen receptor-positive breast cancer.
GDC-0810: An investigational oral selective estrogen receptor degrader with promising preclinical and clinical data.
Uniqueness of this compound
This compound is unique due to its high potency, oral bioavailability, and selective degradation of estrogen receptors. It offers a potential advantage over injectable degraders like fulvestrant by providing a more convenient oral administration route .
Eigenschaften
IUPAC Name |
(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXNPGGVGZXKKI-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2135600-76-7 | |
| Record name | LSZ-102 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LSZ-102 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LSZ-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



